molecular formula C20H23NO3 B11277577 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,4-dimethylphenyl)acetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11277577
M. Wt: 325.4 g/mol
InChI Key: HIBKIXMDONDDTM-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H23NO3/c1-13-8-9-16(14(2)10-13)21-18(22)12-23-17-7-5-6-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22)

InChI Key

HIBKIXMDONDDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C

Origin of Product

United States

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